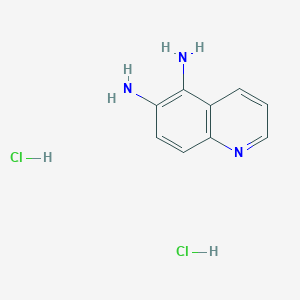

5,6-Diaminoquinoléine 2HCl

Vue d'ensemble

Description

Quinoline-5,6-diamine dihydrochloride is a compound with the molecular weight of 232.11 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular formula of Quinoline-5,6-diamine 2hcl is C9H10ClN3 . The InChI code is 1S/C9H9N3.2ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;;/h1-5H,10-11H2;2*1H .Chemical Reactions Analysis

Quinoline derivatives have been used in various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical and Chemical Properties Analysis

Quinoline-5,6-diamine dihydrochloride is a powder at room temperature . It has a melting point between 279-283 degrees .Applications De Recherche Scientifique

Chimie Médicinale

Les dérivés de la quinoléine sont connus pour leurs activités pharmacologiques et sont utilisés dans le développement de médicaments ayant une large gamme de bioactivités, y compris des propriétés antipaludiques, antibactériennes et anticancéreuses .

Chimie Organique Synthétique

Les quinoléines constituent des structures clés en chimie organique synthétique en raison de leur polyvalence dans la formation d'architectures moléculaires complexes .

Chimie Industrielle

Ces composés trouvent une application en chimie industrielle pour la synthèse de colorants, d'agrochimiques et d'autres matériaux industriels .

Chimie Verte

L'accent est de plus en plus mis sur la production de procédés chimiques plus écologiques et durables, et les quinoléines sont à l'avant-garde de ce mouvement en raison de leur potentiel dans les synthèses écologiques .

Science des Matériaux

Les systèmes π-conjugués contenant de la quinoléine sont étudiés pour leurs propriétés électroniques et leurs applications potentielles dans les semi-conducteurs organiques et autres matériaux avancés .

Mécanisme D'action

Target of Action

Quinoline-5,6-diamine 2hcl, like other quinoline derivatives, is known to interact with deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs . This interaction with DNA is a common target for many quinoline-based compounds .

Mode of Action

It is known that quinoline derivatives can inhibit transcription and translation to ribonucleic acid (rna) through their binding to dna . This interaction disrupts the normal functioning of the cell, leading to various downstream effects .

Biochemical Pathways

Quinoline-5,6-diamine 2hcl, as a quinoline derivative, may affect several biochemical pathways. Quinoline derivatives have been reported to inhibit succinate oxidation and interfere with electron transport . .

Result of Action

Quinoline derivatives are known to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . These effects are likely a result of the compound’s interaction with DNA and its disruption of normal cellular processes .

Safety and Hazards

Orientations Futures

Quinoline has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This review aims to present the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .

Analyse Biochimique

Cellular Effects

A related compound, a novel quinoline, has shown airway relaxant effects and anti-inflammatory properties . It reduced airway hyperresponsiveness and inflammation in animal models, suggesting that Quinoline-5,6-diamine 2hcl might have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Quinolones, a related class of compounds, have been used in animals, and their dosage effects have been studied . Similar studies could be conducted for Quinoline-5,6-diamine 2hcl to understand its dosage effects, including any threshold effects and potential toxic or adverse effects at high doses.

Propriétés

IUPAC Name |

quinoline-5,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;;/h1-5H,10-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSREGFVBKZFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)N=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

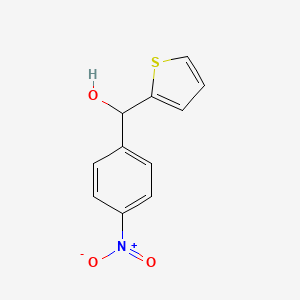

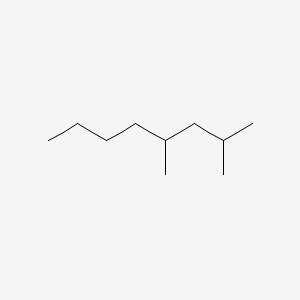

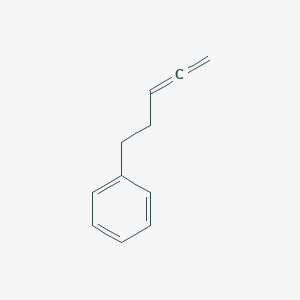

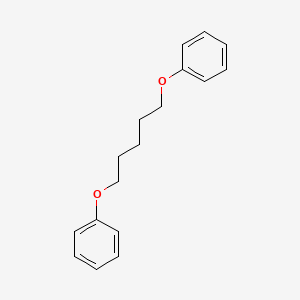

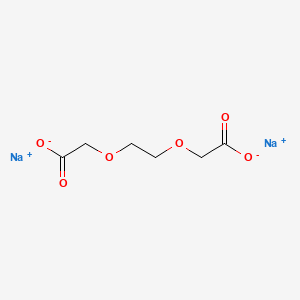

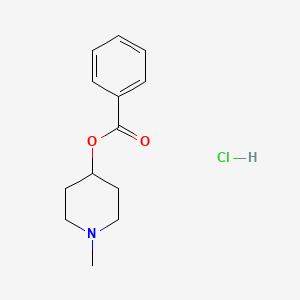

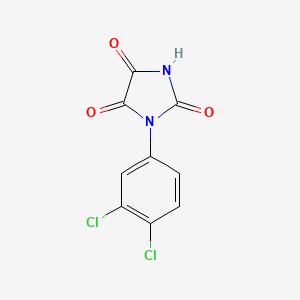

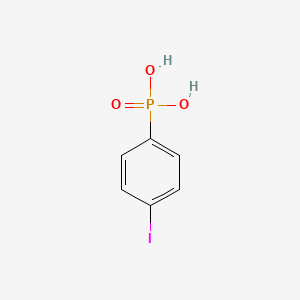

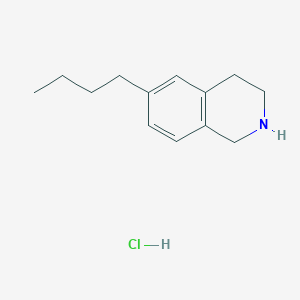

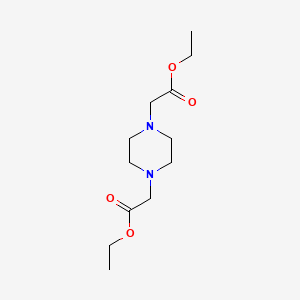

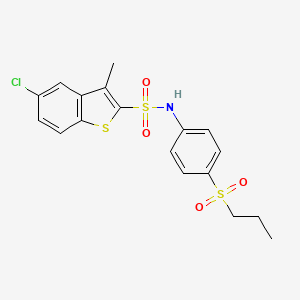

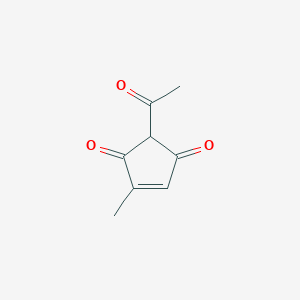

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.